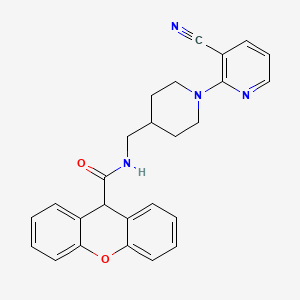
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenylacetic acid is a chemical compound with the molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol . It is also known by other names such as 2-4-chlorophenyl acetic acid, 4-chlorobenzeneacetic acid, p-chlorophenylacetic acid, and benzeneacetic acid .
Molecular Structure Analysis
The molecular structure of 4-Chlorophenylacetic acid consists of a benzene ring attached to a carboxylic acid group and a chlorine atom . The InChI Key for this compound is CDPKJZJVTHSESZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Chlorophenylacetic acid is a white to cream-colored powder with a melting point of 103°C to 107°C . It is soluble in water, ethanol, acetone, and diethyl ether .Wissenschaftliche Forschungsanwendungen
Environmental Applications and Wastewater Treatment
- Wastewater Treatment : Research has shown that a variety of compounds, including chlorophenyl and pyrimidinyl derivatives, are significant in the context of wastewater treatment. These compounds have been found in high strength wastewaters from the pesticide production industry and can be treated effectively using biological processes and granular activated carbon. This combination has shown to remove 80-90% of such compounds, potentially creating high-quality effluent suitable for discharge or reuse (Goodwin et al., 2018).
Agricultural and Environmental Impact
- Herbicide Application and Toxicity : Studies have assessed the global trends and gaps in research on the toxicity of 2,4-D, a herbicide with a chlorophenyl component, highlighting its widespread use and the potential environmental impact. The review emphasized the need for further research on its toxicology and mutagenicity to better understand its effects on human health and ecosystems (Zuanazzi et al., 2020).
Microbial Degradation and Environmental Remediation
- Microbial Biodegradation : The role of microorganisms in degrading herbicides based on chlorophenyl derivatives, such as 2,4-D, has been reviewed. The study highlights the importance of microbial processes in mitigating environmental pollution by breaking down these compounds into less harmful substances, thus protecting public health and the environment (Magnoli et al., 2020).
Chemical Interaction and Molecular Studies
- Molecular Interactions and Tautomeric Equilibria : Research into the tautomeric equilibria of nucleic acid bases and the effects of molecular interactions has provided insights into the stability and behavior of compounds under different environmental conditions. Such studies have implications for understanding the chemical nature and applications of chlorophenyl and pyrimidinyl derivatives at a molecular level (Person et al., 1989).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-9-3-1-8(2-4-9)10-5-11(16)15(7-14-10)6-12(17)18/h1-5,7H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBMKRPOEXOPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide](/img/structure/B2777114.png)
![6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline](/img/structure/B2777116.png)
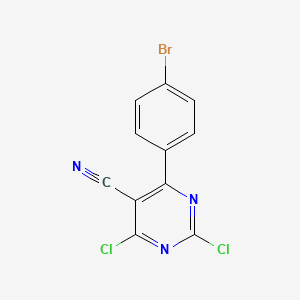
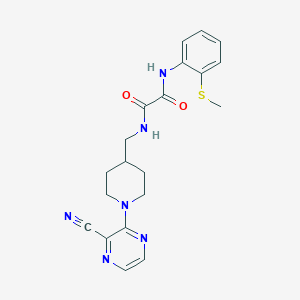
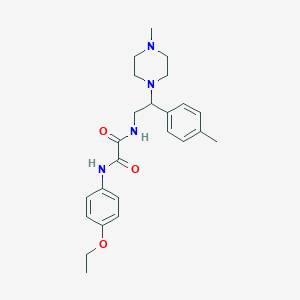
![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2777120.png)
![4-(4-chlorophenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2777121.png)
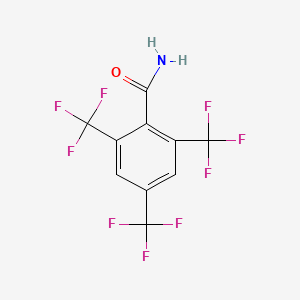


![5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2777133.png)
![6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2777134.png)

